Phosphine, (2-methoxyethyl)bis(1-methylethyl)-
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Overview
Description
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is an organophosphorus compound with the molecular formula C10H23O2P. It is a phosphine derivative where the phosphorus atom is bonded to two isopropyl groups and one 2-methoxyethyl group. This compound is known for its applications in various chemical reactions, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- can be synthesized through the reaction of diisopropylphosphine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of diisopropylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems as a probe or reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve the formation of metal-phosphine bonds that enhance the reactivity and selectivity of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphine, (2-methoxyphenyl)bis(1-methylethyl)
- Phosphine, bis(2-methoxyethyl)
- Phosphine, (2-methoxyethyl)bis(2-methoxyphenyl)
Uniqueness
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Properties
CAS No. |
132280-90-1 |
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Molecular Formula |
C9H21OP |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methoxyethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
HKFGMVDZZARHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCOC)C(C)C |
Origin of Product |
United States |
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